molecular formula C19H30N2O4 B15189660 3B4CJ76Gnt CAS No. 1344032-05-8

3B4CJ76Gnt

Katalognummer: B15189660
CAS-Nummer: 1344032-05-8
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: LQOJJAHELHZMST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3B4CJ76Gnt involves multiple steps, starting with the formation of the spirocyclic core. This is typically achieved through a cyclization reaction involving a suitable precursor. The subsequent steps involve the introduction of the carbonyl and amino groups, followed by the attachment of the cyclohexaneacetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to maintain consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3B4CJ76Gnt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

3B4CJ76Gnt has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3B4CJ76Gnt involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound’s spirocyclic structure allows it to bind to target proteins with high affinity, thereby influencing their activity. This can result in a range of biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-((((3-oxo-2-azaspiro(4.5)dec-2-yl)carbonyl)amino)methyl)cyclohexaneacetic acid derivatives
  • Spirocyclic compounds with similar structural motifs

Uniqueness

3B4CJ76Gnt stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

1344032-05-8

Molekularformel

C19H30N2O4

Molekulargewicht

350.5 g/mol

IUPAC-Name

2-[1-[[(3-oxo-2-azaspiro[4.5]decane-2-carbonyl)amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C19H30N2O4/c22-15-11-19(9-5-2-6-10-19)14-21(15)17(25)20-13-18(12-16(23)24)7-3-1-4-8-18/h1-14H2,(H,20,25)(H,23,24)

InChI-Schlüssel

LQOJJAHELHZMST-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(=O)N(C2)C(=O)NCC3(CCCCC3)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.